5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone

Epigenetics Histone Acetyltransferase p300/PCAF

This isothiazolone derivative is a rigorously validated, dual-activity chemical probe. Structure-activity relationship (SAR) studies confirm that both the 5-chloro and N2-(4-nitrophenyl) moieties are essential for its potent p300 inhibition (IC50=2.2–7.3 μM) and broad-spectrum antimicrobial efficacy (MIC 0.3–2.5 μg/mL against Gram-positive bacteria, including resistant strains; antifungal activity comparable to azoles). Its unique 100-fold selectivity for p300 over PCAF is unmatched by generic isothiazolones, making it an irreplaceable tool for target validation in oncology and infectious disease research. Bulk quantities available upon request.

Molecular Formula C9H5ClN2O3S
Molecular Weight 256.67 g/mol
CAS No. 748777-47-1
Cat. No. B1668747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone
CAS748777-47-1
SynonymsCCT077791;  CCT-077791;  CCT 077791; 
Molecular FormulaC9H5ClN2O3S
Molecular Weight256.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=C(S2)Cl)[N+](=O)[O-]
InChIInChI=1S/C9H5ClN2O3S/c10-8-5-9(13)11(16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
InChIKeyRBOAUBASDMUWJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1) – Key Compound Data and Supplier Information


5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CAS 748777-47-1), also known as CCT077791, is a heterocyclic isothiazolone derivative characterized by a reactive isothiazolone ring bearing a 5‑chloro substituent and an N2‑(4‑nitrophenyl) group . The compound is recognized as an inhibitor of the histone acetyltransferases p300 and PCAF and exhibits broad‑spectrum antimicrobial activity [1][2]. Its molecular formula is C9H5ClN2O3S (MW 256.67 g/mol) .

Why 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Cannot Be Replaced by Generic Isothiazolones


Substitution of 5‑Chloro‑2‑(4‑nitrophenyl)‑3(2H)‑isothiazolone with another isothiazolone or a different p300/PCAF inhibitor is not straightforward. Structure–activity relationship (SAR) studies demonstrate that the simultaneous presence of chlorine at C5 and a 4‑nitrophenyl group at N2 is essential for robust antifungal and antibacterial potency [1][2]. Furthermore, the compound exhibits approximately 100‑fold selectivity for p300 over PCAF (IC50 = 200 μM) , a selectivity profile that is not shared by many related isothiazolones or p300 inhibitors. Even within the same chemical class, subtle modifications (e.g., removal of the chloro substituent or replacement of the nitrophenyl group) can drastically reduce or abrogate activity [1][2]. Therefore, generic substitution carries a high risk of compromising target engagement, antimicrobial efficacy, and cellular potency.

Quantitative Differentiation of 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Against Key Comparators


p300 Histone Acetyltransferase Inhibition with 100‑Fold Selectivity Over PCAF

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone (CCT077791) inhibits the histone acetyltransferase p300 with an IC50 of 7.3 μM in FlashPlate assays and 2.2 μM in filter assays . In comparison, its activity against the closely related acetyltransferase PCAF is substantially weaker (IC50 = 200 μM), yielding an approximately 100‑fold selectivity for p300 . This selectivity profile distinguishes CCT077791 from many other p300 inhibitors (e.g., A‑485, which inhibits p300 with an IC50 of 9.8 nM and CBP with an IC50 of 2.6 nM) and from other isothiazolones that lack this degree of discrimination .

Epigenetics Histone Acetyltransferase p300/PCAF Cancer Research

Antibacterial Activity Against Gram‑Positive Pathogens

5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone exhibits potent antibacterial activity against multiple Gram‑positive strains. Minimum inhibitory concentration (MIC) values are 2.5 μg/mL for Staphylococcus aureus, 0.3 μg/mL for Staphylococcus epidermidis, and 2.5 μg/mL for Bacillus subtilis . These MICs are comparable to or lower than those reported for several clinically used antibiotics against the same species (e.g., ampicillin MIC90 = 2–4 μg/mL for S. aureus ). The compound also retains activity against erythromycin‑resistant staphylococci [1].

Antibacterial Gram-positive Staphylococcus aureus Bacillus subtilis

Antifungal Activity Comparable to Clinical Azole Antifungals

In a head‑to‑head comparison using broth macrodilution against human pathogenic fungi, 5‑chloro‑2‑(4‑nitrophenyl)isothiazol‑3‑one (1g) displayed activity comparable to the reference drugs itraconazole and ketoconazole [1]. Specifically, compound 1g showed equivalent potency against Aspergillus niger and Trichophyton mentagrophytes, and superior activity against Microsporum canis, when compared with itraconazole and ketoconazole [1]. The presence of the 5‑chloro substituent and the 4‑nitrophenyl group was essential for this antifungal efficacy; analogues lacking either group were markedly less active [1].

Antifungal Aspergillus niger Trichophyton mentagrophytes Microsporum canis

Antiproliferative Activity in Colon Cancer Cell Models

Treatment of human colon cancer cell lines HCT116 and HT29 with 5‑chloro‑2‑(4‑nitrophenyl)‑3(2H)‑isothiazolone at concentrations of 2–3 μM for 72 hours reduced cell proliferation by 50% [1]. This growth inhibition was accompanied by a concentration‑dependent decrease in global acetylation of histones H3 and H4, as well as α‑tubulin [1][2]. In contrast, the structurally related isothiazolone CCT077792 required a lower concentration (0.4 μM) to achieve the same 50% growth inhibition, but CCT077791 exhibits greater selectivity for p300 [1]. The compound’s effects were time‑dependent, with significant acetylation reduction observed as early as 4 hours after exposure [2].

Colon Cancer HCT116 HT29 Antiproliferative Histone Acetylation

Structure–Activity Relationship: Optimal Substitution Pattern for Dual Antimicrobial Activity

Systematic SAR studies across a panel of 2‑(4‑substituted phenyl)‑3(2H)‑isothiazolones established that the combination of a chlorine atom at the C5 position of the isothiazolone ring and a nitro group at the para‑position of the N2‑phenyl ring is critical for maximal antifungal and antibacterial activity [1][2]. 5‑Chloro‑2‑(4‑nitrophenyl)‑3(2H)‑isothiazolone (1g) consistently ranked among the most potent derivatives. Removal of the 5‑chloro substituent (e.g., 2‑(4‑nitrophenyl)isothiazol‑3‑one, 2g) reduced antifungal activity against Microsporum canis [1]. Similarly, replacement of the 4‑nitrophenyl group with phenyl (1c) or other substituents diminished antibacterial efficacy against both Gram‑positive and Gram‑negative bacteria [2].

Structure-Activity Relationship Isothiazolone Antifungal Antibacterial

Dual Antimicrobial and Epigenetic Targeting: A Unique Biological Profile

5‑Chloro‑2‑(4‑nitrophenyl)‑3(2H)‑isothiazolone is distinguished by its simultaneous inhibition of p300 histone acetyltransferase activity and direct antimicrobial action [1][2]. This dual functionality is rare among commercially available small molecules. The compound reduces histone H3 and H4 acetylation in cancer cells at concentrations (2–3 μM) that also inhibit bacterial growth (MIC = 0.3–2.5 μg/mL, equivalent to approximately 1.2–10 μM) [1]. In contrast, most p300 inhibitors (e.g., A‑485, C646) lack significant antimicrobial activity, and most antimicrobial isothiazolones (e.g., Kathon CG) do not potently inhibit p300 [2].

Multi-target Antimicrobial Epigenetic Chemical Biology

Where 5-Chloro-2-(4-nitrophenyl)-3(2H)-isothiazolone Delivers Proven Value


Epigenetic Drug Discovery and Chemical Biology

Use as a selective p300 histone acetyltransferase inhibitor (IC50 = 2.2–7.3 μM) with 100‑fold selectivity over PCAF . Validated in colon cancer cell lines (HCT116, HT29) where 2–3 μM treatment reduces histone H3/H4 acetylation and inhibits proliferation [1]. Ideal for target validation studies, high‑throughput screening reference, and exploring p300‑dependent transcriptional regulation [1].

Antibacterial Research Targeting Gram‑Positive Pathogens

Employ as a chemical probe for Gram‑positive antibacterial discovery. Demonstrated MIC values of 0.3 μg/mL against S. epidermidis and 2.5 μg/mL against S. aureus and B. subtilis . The compound also retains activity against erythromycin‑resistant staphylococci, making it suitable for studying alternative antibacterial mechanisms and for structure–activity optimization campaigns [2].

Antifungal Mechanism‑of‑Action Studies

Leverage its antifungal activity comparable to itraconazole and ketoconazole against A. niger, T. mentagrophytes, and M. canis [3]. The non‑azole scaffold provides a valuable tool for investigating fungal pathways distinct from ergosterol biosynthesis inhibition. Use in combination studies, resistance development assays, and in vitro susceptibility testing of clinical isolates [3].

Interdisciplinary Host–Pathogen Interaction Research

Exploit the compound's dual antimicrobial and epigenetic inhibitory profile [3]. Study how p300 inhibition modulates host cell responses to bacterial or fungal infection, or screen for synergistic effects between p300 inhibition and conventional antimicrobials. This unique dual activity enables cross‑disciplinary investigations at the interface of infectious disease and epigenetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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